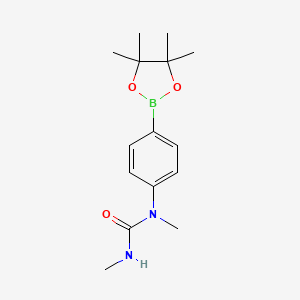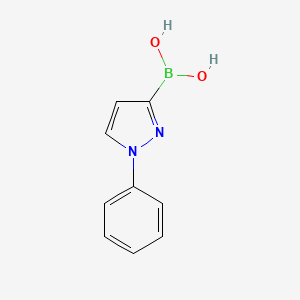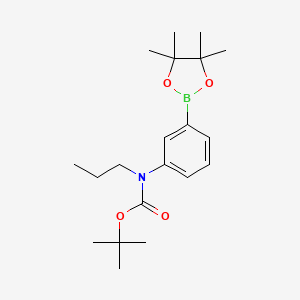
1-(tert-Butyldimethylsilyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tert-Butyldimethylsilyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a complex organic compound that combines the structural features of an indole, a silyl group, and a boronate ester
準備方法
The synthesis of 1-(tert-Butyldimethylsilyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis or other methods such as the Bartoli indole synthesis.
Introduction of the Silyl Group: The tert-butyldimethylsilyl group is introduced through silylation reactions, often using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole.
Boronate Ester Formation: The boronate ester is introduced via a palladium-catalyzed borylation reaction, using bis(pinacolato)diboron (B2Pin2) as the boron source.
Industrial production methods would scale up these reactions, optimizing conditions such as temperature, solvent, and catalyst concentrations to maximize yield and purity.
化学反応の分析
1-(tert-Butyldimethylsilyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole undergoes various chemical reactions:
Oxidation: The boronate ester can be oxidized to form boronic acids or alcohols using oxidizing agents like hydrogen peroxide or sodium perborate.
Reduction: The compound can be reduced under mild conditions to yield different functionalized indoles.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The boronate ester is particularly useful in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common reagents include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products depend on the specific reaction conditions but often include functionalized indoles and biaryl compounds.
科学的研究の応用
1-(tert-Butyldimethylsilyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.
Industry: The compound is used in the development of materials with specific electronic or optical properties.
作用機序
The mechanism by which 1-(tert-Butyldimethylsilyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole exerts its effects depends on the specific application. In cross-coupling reactions, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The silyl group can protect reactive sites during synthesis, preventing unwanted side reactions.
類似化合物との比較
Similar compounds include other silyl-protected indoles and boronate esters. For example:
1-(Trimethylsilyl)-1H-indole: Similar in structure but with a trimethylsilyl group instead of a tert-butyldimethylsilyl group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: Lacks the silyl protection, making it more reactive in certain conditions.
1-(tert-Butyldimethylsilyl)-1H-indole: Lacks the boronate ester, limiting its use in cross-coupling reactions.
The uniqueness of 1-(tert-Butyldimethylsilyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole lies in its dual functionality, combining the protective silyl group with the versatile boronate ester, making it a valuable tool in synthetic chemistry.
This compound’s versatility and unique reactivity make it a valuable asset in both academic research and industrial applications.
特性
IUPAC Name |
tert-butyl-dimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32BNO2Si/c1-18(2,3)25(8,9)22-14-13-15-16(11-10-12-17(15)22)21-23-19(4,5)20(6,7)24-21/h10-14H,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBOKYFMPGGWHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN(C3=CC=C2)[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32BNO2Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8258637.png)


![4,4,5,5-Tetramethyl-2-(5-propylthieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane](/img/structure/B8258664.png)









